N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide
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Overview
Description
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a benzamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to modulate atp-binding cassette transporters . These transporters play a crucial role in cellular processes such as transmembrane movement of various substrates across extra and intracellular membranes .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to cancer cell proliferation . They can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Result of Action
Compounds with similar structures have been reported to exhibit anticancer activity . They can cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide typically involves multiple steps One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the oxadiazole ring through cyclization reactionsSpecific reaction conditions often include the use of catalysts such as palladium and reagents like acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzamide or benzo[d][1,3]dioxole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or benzo[d][1,3]dioxole rings .
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)benzothioamide
- 1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide
Uniqueness
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is unique due to the presence of both the oxadiazole ring and the benzo[d][1,3]dioxole moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-25-14-5-3-2-4-11(14)15(21)18-17-20-19-16(24-17)10-6-7-12-13(8-10)23-9-22-12/h2-8H,9H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKFEZWMXYINMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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